molecular formula C8H7N3O2 B1459321 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1288998-66-2

3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1459321
CAS No.: 1288998-66-2
M. Wt: 177.16 g/mol
InChI Key: IWQDJDICMFEZLB-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. This compound has been shown to interact with enzymes such as Cdc7 kinase, which is involved in cell cycle regulation and DNA replication . The interaction between this compound and Cdc7 kinase results in the inhibition of the enzyme’s activity, thereby affecting the cell cycle progression. Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, further highlighting its significance in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway . This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression profiles, thereby demonstrating its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The nitro group at the 5-position of the pyrrolo[2,3-B]pyridine core is critical for its binding affinity to target enzymes and proteins. Upon binding, this compound inhibits the enzymatic activity of targets such as Cdc7 kinase and FGFR, leading to downstream effects on cellular processes . Additionally, this compound has been shown to induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on target enzymes and cellular processes, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s elimination from the body and can influence its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus of cells, where it interacts with target enzymes and proteins . The presence of specific targeting signals and post-translational modifications can further influence the subcellular distribution of this compound, directing it to specific compartments or organelles.

Properties

IUPAC Name

3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-3-9-8-7(5)2-6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQDJDICMFEZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.